molecular formula C22H26N2O4S B2424601 N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 919019-85-5

N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B2424601
CAS No.: 919019-85-5
M. Wt: 414.52
InChI Key: GGRQMKLDVGDKSJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a novel synthetic compound of interest in medicinal chemistry research, particularly in the development of multi-target therapeutic agents. Its molecular architecture incorporates an indole-sulfonamide scaffold, a privileged structure in drug discovery known to exhibit a wide spectrum of biological activities . The integration of the 2,3-dihydro-1H-indole (indoline) core, a cyclopentyl group, and a phenoxypropanoyl side chain is designed to modulate the compound's physicochemical properties and interaction with biological targets. Research on analogous indole-sulfonamide derivatives has demonstrated significant potential in investigating inflammatory pathways. Such compounds are frequently explored as inhibitors of key enzymes in the arachidonic acid cascade, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . The dual inhibition of these enzymes is a sought-after strategy in anti-inflammatory research, as it may offer enhanced efficacy and a better safety profile compared to classical non-steroidal anti-inflammatory drugs (NSAIDs) by mitigating gastrointestinal and cardiovascular side effects associated with selective COX-2 inhibition . The specific structural features of this compound, including the N-cyclopentyl sulfonamide moiety, are characteristic of pharmacophores targeted at enzyme active sites . Beyond anti-inflammatory applications, indole-sulfonamide-based compounds are also investigated for their antimicrobial and anticancer properties , acting through mechanisms such as tubulin inhibition . This reagent provides researchers with a valuable chemical tool to probe complex disease mechanisms and structure-activity relationships (SAR) in these areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-16(28-19-9-3-2-4-10-19)22(25)24-14-13-17-15-20(11-12-21(17)24)29(26,27)23-18-7-5-6-8-18/h2-4,9-12,15-16,18,23H,5-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRQMKLDVGDKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3CCCC3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Indoline Ring: This can be achieved through cyclization reactions involving aniline derivatives.

    Introduction of the Sulfonamide Group: This step involves the reaction of the indoline derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Phenoxypropanone Moiety: This can be done through nucleophilic substitution reactions, where the phenoxy group is introduced to the propanone backbone.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfonamide groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Industry: It may be used in the synthesis of other complex organic molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the indoline ring and phenoxypropanone moiety contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other similar compounds, such as:

    1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one: This compound has a similar structure but with a thienyl group instead of a phenoxy group, which may result in different chemical and biological properties.

    1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one: The presence of a methyl group on the phenoxy ring can influence the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a variety of biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H19N3O3S\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

This compound features a sulfonamide group, which is known for its broad spectrum of biological activities, including antibacterial and anti-inflammatory properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Sulfonamides are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. Research indicates that this compound may possess selective COX-2 inhibitory activity. This selectivity is crucial for reducing side effects associated with non-selective COX inhibitors.

2. Anticancer Potential

Studies have shown that sulfonamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanism of action for this compound is still under investigation but may involve modulation of signaling pathways associated with cell proliferation and survival.

3. Antimicrobial Activity

Like other sulfonamides, this compound may also demonstrate antimicrobial properties. The sulfonamide moiety is known to interfere with bacterial folate synthesis, which is essential for bacterial growth and replication.

Case Studies and Research Findings

Several studies have explored the biological activities of similar sulfonamide compounds. Here are notable findings relevant to this compound:

StudyFindings
Recent Advances in Sulfonamide ResearchHighlighted the hybridization of sulfonamides with various heterocycles to enhance biological activity. This approach may be applicable to N-cyclopentyl derivatives as well.
Pharmacological Actions of SulfonamidesDemonstrated the ability of certain sulfonamides to inhibit Rho kinase, suggesting potential applications in treating diseases involving cell migration and apoptosis.
Structure-Activity Relationship StudiesInvestigated the relationship between chemical structure and biological activity, emphasizing the importance of specific functional groups in enhancing COX inhibition.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling the indole-5-sulfonamide core with cyclopentyl and phenoxypropanoyl moieties via nucleophilic substitution or amidation. Critical steps include protecting reactive groups (e.g., sulfonamide NH) and using catalysts like HATU for amide bond formation. Purity (>95%) is achieved through column chromatography (silica gel, ethyl acetate/hexane gradients) followed by HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; 1H, 13C, and 2D-COSY) confirms substituent connectivity, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretch ~1350 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

  • Methodological Answer : Solubility is tested in PBS, DMSO, and cell culture media using UV-Vis spectroscopy or nephelometry. Stability studies involve incubating the compound at 37°C in pH 7.4 buffer, with aliquots analyzed via HPLC over 24–72 hours to detect degradation products .

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